molecular formula C11H12O4 B567931 (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 1234474-58-8

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No. B567931
CAS RN: 1234474-58-8
M. Wt: 208.213
InChI Key: RHMDISFJOKCCAQ-ZETCQYMHSA-N
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Description

“®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .


Molecular Structure Analysis

The InChI code for “®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 .


Physical And Chemical Properties Analysis

“®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a solid at room temperature . It should be stored at 4°C .

Scientific Research Applications

Chemical Communication and Behavior in Bees

  • Research on honeybees (Apis mellifera) has revealed the critical role of chemical communication through pheromones in maintaining the social organization of hives. Pheromones facilitate various behaviors and physiological responses among bees, including attraction, defense, and brood care, showcasing the complexity of chemical interactions in biological systems (Trhlin & Rajchard, 2018).

Antithrombotic Drug Synthesis

  • A review on the synthesis methods of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, details the importance of stereoisomer selection in pharmaceutical activities. This study exemplifies the relevance of chemical synthesis techniques in developing drugs with specific desired activities (Saeed et al., 2017).

Neuroprotection Potential of Hydroxynorketamine

  • The neuroprotective properties of hydroxynorketamine, particularly in the context of ketamine's antidepressant action, are discussed. The paper highlights the importance of understanding molecular mechanisms underlying therapeutic effects for the development of novel antidepressants (Aleksandrova et al., 2017).

Analytical Methods for Antioxidant Activity

  • An overview of analytical methods used to determine antioxidant activity showcases the variety of assays available for assessing the effects and efficacy of chemical compounds in inhibiting oxidation. This research is crucial for understanding how antioxidants can be applied in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216103
Record name Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234474-58-8
Record name Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

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